molecular formula C13H13NO3 B2495974 3-morpholino-4H-chromen-4-one CAS No. 40302-80-5

3-morpholino-4H-chromen-4-one

Cat. No.: B2495974
CAS No.: 40302-80-5
M. Wt: 231.251
InChI Key: DBSFOQMKGXPWOB-UHFFFAOYSA-N
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Description

3-Morpholino-4H-chromen-4-one is a heterocyclic compound that belongs to the chromone family It is characterized by a chromenone core structure with a morpholine ring attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholino-4H-chromen-4-one typically involves the reaction of chroman-4-one with morpholine under specific conditions. One efficient method includes the use of tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) as catalysts to facilitate the oxidative C–C bond formation . The reaction proceeds smoothly to yield the desired product in good to excellent yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction parameters such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholino-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the chromenone core, leading to the formation of reduced analogs.

    Substitution: The morpholine ring can be substituted with other functional groups to create a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include TBHP and TBAI.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted chromenones and morpholine derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 3-Morpholino-4H-chromen-4-one stands out due to its unique combination of a chromenone core and a morpholine ring, which imparts distinct biological activities and chemical properties. Its ability to inhibit multiple kinase pathways makes it a versatile compound for therapeutic applications.

Biological Activity

3-Morpholino-4H-chromen-4-one is a heterocyclic compound belonging to the chromone family, characterized by its chromenone core structure and a morpholine ring at the third position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The unique structure of this compound contributes to its biological activities. The primary target of this compound is DNA-dependent protein kinase (DNA-PK), which plays a crucial role in the DNA damage response pathway. The inhibition of DNA-PK by this compound disrupts the non-homologous end joining (NHEJ) pathway essential for repairing double-strand breaks (DSBs) in DNA. As a result, cells experience an accumulation of DNA damage, leading to apoptosis, particularly in cancer cells.

PropertyValue
Molecular FormulaC₁₃H₁₅N₁O₃
Molecular Weight233.27 g/mol
SolubilitySoluble in DMSO
LogP2.45

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting cell cycle progression . The compound's ability to inhibit DNA-PK is particularly relevant in cancer therapy, as it can sensitize tumor cells to radiation and chemotherapy.

Case Study:
In a study evaluating the effects of this compound on breast cancer cells (MCF-7), researchers observed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. The compound also inhibited cell proliferation significantly compared to untreated controls .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes within the pathogens.

Data Summary:
In vitro assays revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Activity

This compound also possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.

Research Findings:
A study demonstrated that administration of this compound significantly reduced inflammation markers in a murine model of acute inflammation induced by carrageenan .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the morpholine ring or the chromenone core can enhance the biological activity of derivatives. For instance, substituents that increase lipophilicity often correlate with improved anticancer efficacy.

Table 2: SAR Analysis of this compound Derivatives

DerivativeBiological ActivityObserved Efficacy
2-Morpholino-4H-chromen-4-onePI3K InhibitionModerate
(Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-oneDNA-PK InhibitionHigh
Substituted analogsVariableRange from low to high

Properties

IUPAC Name

3-morpholin-4-ylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSFOQMKGXPWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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